N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Lys(Poc)-OH (hydrochloride) is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a prop-2-ynyloxycarbonyl (Poc) protecting group attached to the lysine molecule. This compound is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Lys(Poc)-OH (hydrochloride) typically involves the protection of the lysine amino group with the Poc group. The process begins with the reaction of lysine with prop-2-ynyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield. The resulting product is then purified through crystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of H-L-Lys(Poc)-OH (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-L-Lys(Poc)-OH (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The Poc group can be selectively removed under mild acidic conditions, allowing for further functionalization of the lysine molecule.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the amino and carboxyl groups.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Poc group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) are often employed in peptide synthesis.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, oxidized or reduced lysine compounds, and peptide chains when used in peptide synthesis .
Scientific Research Applications
H-L-Lys(Poc)-OH (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of H-L-Lys(Poc)-OH (hydrochloride) primarily involves its role as a protected lysine derivative. The Poc group protects the amino group of lysine, preventing unwanted side reactions during peptide synthesis. Upon removal of the Poc group, the lysine molecule can participate in various biochemical reactions, including peptide bond formation and enzymatic catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or proteins being synthesized .
Comparison with Similar Compounds
Similar Compounds
Nε-Boc-L-lysine methyl ester hydrochloride: Another lysine derivative with a Boc (tert-butoxycarbonyl) protecting group.
Nε-Z-L-lysine benzyl ester hydrochloride: A lysine derivative with a Z (benzyloxycarbonyl) protecting group.
Uniqueness
H-L-Lys(Poc)-OH (hydrochloride) is unique due to the presence of the Poc group, which offers distinct advantages in terms of stability and selectivity during peptide synthesis. The Poc group is more easily removed under mild conditions compared to other protecting groups, making it a preferred choice in certain synthetic applications .
Properties
IUPAC Name |
(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUXGVUWYHHZTD-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428330-91-9 |
Source
|
Record name | L-Lysine, N6-[(2-propyn-1-yloxy)carbonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428330-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.